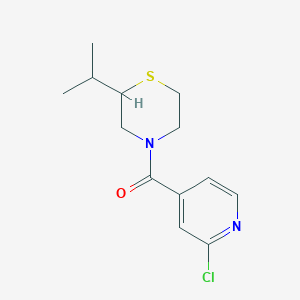

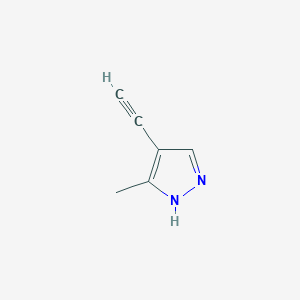

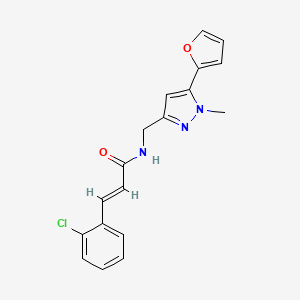

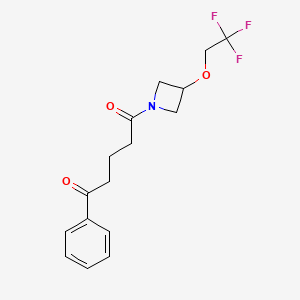

1-methyl-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-2-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole is a useful research compound. Its molecular formula is C17H23N3O4S2 and its molecular weight is 397.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The design and synthesis of new reagents related to imidazole compounds have been explored for various chemical transformations. For instance, imidazole-1-sulfonyl azide hydrochloride is reported as an efficient diazotransfer reagent, showcasing the ability to convert primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its ease of preparation, shelf stability, and utility in large-scale applications from inexpensive materials (Goddard-Borger & Stick, 2007). Additionally, direct methylation and trifluoroethylation of imidazole derivatives have been achieved, providing high yields of corresponding salts. This methodology offers a straightforward path to creating room temperature ionic liquids (RTILs), showcasing the versatility of imidazole-based compounds in synthetic chemistry (Zhang, Martin, & Desmarteau, 2003).

Catalysis and Organic Transformations

Research on imidazole compounds has extended into the realm of catalysis, where an imidazole-based zwitterionic-salt was found to be an efficient organocatalyst for regioselective ring-opening of aziridines. This finding demonstrates the potential of imidazole derivatives in facilitating various nucleophilic attacks, applicable even to gram-scale synthesis (Chakraborty Ghosal et al., 2016). Furthermore, an aprotic imidazolium zwitterion showed remarkable efficacy in promoting azide-nitrile cycloaddition, emphasizing the anion–cation cooperative effect on catalysis. This discovery opens new avenues for synthesizing 5-substituted 1H-tetrazoles, underlining the catalytic versatility of imidazole compounds in organic synthesis (Rahman et al., 2014).

Pharmaceutical Applications

Imidazole derivatives have been extensively studied for their potential in pharmaceutical applications. Notably, N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole have shown potent antifungal activities against Candida albicans. This research highlights the therapeutic potential of imidazole compounds in developing new antifungal agents, with some derivatives significantly outperforming existing reference drugs (Di Santo et al., 2005). Another study reported the discovery of nonpeptide angiotensin II receptor antagonists based on N-(biphenylylmethyl)imidazoles, demonstrating potent antihypertensive effects upon oral administration. This underscores the role of imidazole derivatives in designing new therapeutic agents for hypertension management (Carini et al., 1991).

Propiedades

IUPAC Name |

1-methyl-2-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S2/c1-11-8-12(2)14(4)16(13(11)3)26(23,24)20-9-15(10-20)25(21,22)17-18-6-7-19(17)5/h6-8,15H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVBZGPBSUDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide](/img/structure/B3010820.png)

![4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B3010824.png)